Fluorocarbonimidoyl

Description

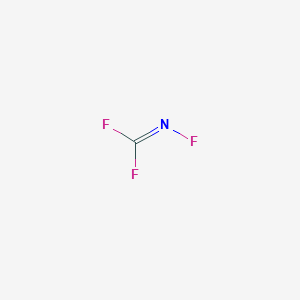

Structure

2D Structure

3D Structure

Properties

CAS No. |

338-66-9 |

|---|---|

Molecular Formula |

CF3N |

Molecular Weight |

83.013 g/mol |

IUPAC Name |

N,1,1-trifluoromethanimine |

InChI |

InChI=1S/CF3N/c2-1(3)5-4 |

InChI Key |

YUWNYCDUOYZSAT-UHFFFAOYSA-N |

Canonical SMILES |

C(=NF)(F)F |

Origin of Product |

United States |

Reactivity and Transformations of the Fluorocarbonimidoyl Group

Characteristic Reactions

The carbon-nitrogen double bond in the this compound moiety is susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions and the substrate. The fluorine atoms attached to the carbon significantly influence the electrophilicity of the imidoyl carbon.

Common reactions include:

Nucleophilic Addition: Nucleophiles can add across the C=N bond.

Cycloaddition Reactions: The imidoyl group can participate in cycloaddition reactions to form various heterocyclic systems. beilstein-journals.org

Substitution Reactions: The fluorine atoms can sometimes be displaced by other nucleophiles under specific conditions.

Role as a Synthetic Intermediate

The reactivity of the this compound group allows it to serve as a versatile intermediate for the synthesis of more complex molecules. For instance, it can be a key component in the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. openmedicinalchemistryjournal.com The ability to introduce perfluoroalkyl groups via reactions of this compound compounds is particularly valuable in the design of new pharmaceuticals and agrochemicals. nih.gov

Derivatives, Analogues, and Structural Modifications of Fluorocarbonimidoyl

Design and Synthesis of Fluorocarbonimidoyl Analogues

The design of analogues of this compound would likely focus on modifying the electronic and steric properties of the core C=N bond. Synthetic approaches to such analogues would draw from established methods for the synthesis of fluorinated imines and related compounds.

One potential route for the synthesis of this compound analogues involves the reaction of perfluoroalkylamines with suitable oxidizing agents. Another approach could be the direct fluorination of hydrocarbon imine precursors, although this method would require careful control to avoid over-fluorination and decomposition.

The synthesis of N-substituted this compound analogues could potentially be achieved through the condensation of trifluoromethyl-containing carbonyl compounds with primary amines. For instance, the reaction of trifluoroacetone with various primary amines can lead to the formation of N-alkyl- and N-aryl- trifluoromethyl imines, which are structural analogues of this compound. The general scheme for such a reaction is presented below:

Table 1: Hypothetical Synthesis of N-Substituted Trifluoromethyl Imines

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| 1,1,1-Trifluoroacetone | Alkylamine (R-NH₂) | N-Alkyl-1,1,1-trifluoroethanimine |

This table presents a hypothetical reaction scheme for the synthesis of this compound analogues based on known chemical transformations.

This compound as a Key Moiety in Complex Molecular Architectures

The incorporation of a this compound moiety into more complex molecules could impart unique properties due to the high electronegativity of the fluorine atoms. This could influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

For example, the this compound group could be incorporated into heterocyclic structures, such as aziridines or pyrimidines, to create novel fluorinated building blocks for medicinal chemistry. The synthesis of such complex architectures would likely involve multi-step reaction sequences, potentially utilizing the this compound moiety as a key intermediate that directs the stereochemistry or regiochemistry of subsequent transformations.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is expected to be dominated by the electrophilic nature of the carbon atom in the C=N bond, which is significantly influenced by the three fluorine atoms. This high electrophilicity would make the imine susceptible to nucleophilic attack.

Structure-reactivity studies would likely focus on how modifications to the substituents on the nitrogen atom and the carbon backbone affect the reactivity of the imine. For example, electron-withdrawing groups on the nitrogen would be expected to increase the electrophilicity of the imine carbon, making it more reactive towards nucleophiles. Conversely, electron-donating groups would decrease its reactivity.

Table 2: Predicted Reactivity Trends in this compound Derivatives

| Substituent on Nitrogen | Predicted Effect on Electrophilicity of Imine Carbon | Predicted Reactivity towards Nucleophiles |

|---|---|---|

| Electron-withdrawing group | Increase | Increased |

| Electron-donating group | Decrease | Decreased |

This table provides a qualitative prediction of structure-reactivity relationships in hypothetical this compound derivatives based on general chemical principles.

Computational and Theoretical Investigations of Fluorocarbonimidoyl

Electronic Structure Elucidation via Quantum Chemical Methods

The electronic structure of a molecule is fundamental to its physical and chemical properties. nih.gov Quantum chemical methods are powerful approaches for elucidating the distribution of electrons and energy levels within fluorinated imine molecules. dntb.gov.ua

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic properties of molecular systems, including those containing fluorine. acs.org DFT calculations have been successfully employed to validate experimental findings regarding the mesomorphic (liquid crystal) behavior of new imine derivatives featuring terminal perfluoroalkyl groups. nih.govresearchgate.net In these studies, theoretical simulations helped explain dipole moments, polarizability, and reactivity characteristics. nih.govresearchgate.net For instance, it was shown that the polarizability of certain (E)-3(or4)-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline compounds increases with the length of the terminal alkyl chain. nih.gov

DFT has also been applied to understand the interaction of fluorinated compounds with other materials. For example, periodic DFT calculations were used to perform geometry optimization of fluorine-functionalized metal-organic frameworks (MOFs) to investigate their potential for capturing per- and poly-fluoroalkyl substances (PFAS) from water. acs.org These studies provide insights into the binding energies and preferred adsorption sites, which are crucial for designing effective environmental remediation technologies. acs.org

While DFT is highly effective, ab initio and post-Hartree-Fock methods provide alternative, often more rigorously theoretical, approaches to studying electronic structure. These methods are particularly useful for obtaining highly accurate energies and for systems where standard DFT functionals may be less reliable.

For example, quantum chemical calculations using the Algebraic Diagrammatic Construction method to second order, ADC(2), a post-Hartree-Fock approach, have been used to accurately reproduce the UV/vis absorption spectra of 2-perfluoroalkylindol-3-imines. rsc.org These calculations revealed that the observed intense colors of these compounds are due to HOMO → LUMO and (HOMO–1) → LUMO orbital transitions, and that the energetic positions of these transitions are strongly dependent on the electronic nature of the substituents. rsc.org Theoretical studies on halogen···halide interactions, which are relevant to the intermolecular forces in fluorocarbonimidoyl systems, have also been conducted using ab initio methods to investigate interaction energies and geometries. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.comthaiscience.info The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. nih.gov

In studies of fluorinated imine-containing compounds, FMO analysis is frequently used to predict their behavior. For a Schiff base derivative, a small HOMO-LUMO energy gap was calculated, indicating that charge transfer interactions occur within the molecule, leading to high chemical reactivity and biological activity. nih.gov Similarly, for a series of fluorinated pyrazolo[1,5-α]pyrimidine-7-amine derivatives, HOMO and LUMO analysis was performed to understand charge transfer within the molecules. dntb.gov.ua The dramatic difference in electrophilicity observed between perfluoroalkyl-substituted imines and their non-fluorinated counterparts can be rationalized by analyzing their respective LUMO energy levels. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Selected Fluorinated Compounds Note: The data presented here is illustrative, derived from studies on related fluorinated compounds, and serves to demonstrate the application of HOMO-LUMO analysis. Actual values for specific this compound compounds would require dedicated calculations.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -0.26751 | -0.18094 | 0.08657 | Low energy gap suggests high chemical reactivity and polarizability. nih.gov |

| Pictet-Spengler Imine Intermediate wuxiapptec.com | - | - | 8.1 | A larger energy gap indicates lower reactivity. wuxiapptec.com |

| MeO-substituted Pictet-Spengler Intermediate wuxiapptec.com | - | - | 7.93 | Lower energy gap than the Cl-substituted version, suggesting higher reactivity. wuxiapptec.com |

| Cl-substituted Pictet-Spengler Intermediate wuxiapptec.com | - | - | 8.53 | Higher energy gap, suggesting lower reactivity. wuxiapptec.com |

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the Lewis-like molecular bonding pattern, charge distribution, and stabilizing interactions arising from orbital overlap within a molecule. It translates the complex wavefunctions from quantum calculations into a more intuitive chemical language of bonds, lone pairs, and delocalization effects.

NBO analysis has been instrumental in elucidating the nature of transition states involving fluoroalkyl ligands. In a computational study of reductive elimination from palladium complexes, NBO analysis revealed crucial stabilizing donor-acceptor interactions between the palladium center and the fluoroalkyl ligand. nih.gov Specifically, interactions were identified between a filled d-orbital of the palladium and a vacant σ* antibonding orbital of a C-H bond on the fluoroalkyl group, as well as from the filled σ bonding orbital of the C-H bond to a vacant 5s orbital of the palladium. nih.gov These secondary orbital interactions were found to stabilize the transition state by a significant margin (4.7–9.9 kcal/mol), providing a rationale for the observed reaction barriers. nih.gov NBO analysis is also routinely used to examine molecular stability arising from hyperconjugative interactions and charge delocalization in various fluorinated and non-fluorinated imine systems. nih.govdntb.gov.ua

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of a chemical reaction requires identifying the path of minimum energy from reactants to products, including the high-energy transition state that represents the reaction barrier. youtube.com Computational modeling is exceptionally well-suited for this task, allowing for the characterization of transient species that are difficult or impossible to observe experimentally. nih.gov

Computational methods can be used to map the potential energy surface of a reaction. For the biodehalogenation of fluorinated aniline (B41778) derivatives, which can form reactive quinoneimine intermediates, modeling helps to delineate the different possible reaction pathways. nih.gov Such studies can determine whether a reaction proceeds via, for example, direct monooxygenation, protein binding of a semiquinoneimine metabolite, or the formation of an unstable hydroxylated intermediate. nih.gov

The search for and optimization of transition state geometries is a critical step in this process. youtube.com For reactions involving fluoroalkyl groups, such as the reductive elimination from palladium(aryl)(fluoroalkyl) complexes, DFT calculations can locate the transition state structures and calculate their energies. nih.gov By comparing the energies of the reactants and the transition state, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction rate. nih.gov Analysis of the transition state's geometry and electronic structure, often aided by NBO analysis, can reveal the key interactions that stabilize or destabilize it, thereby controlling the reaction's feasibility and kinetics. nih.gov

Prediction of Reactivity and Selectivity in this compound Chemistry

A major goal of theoretical chemistry is to predict how a molecule will behave in a chemical reaction. nih.gov For this compound compounds, computational methods can predict both reactivity (how fast a reaction occurs) and selectivity (which of several possible products is formed).

Reactivity can be predicted using FMO theory, where a small HOMO-LUMO gap often correlates with higher reactivity. wuxiapptec.comnih.gov The electrophilicity of perfluoroalkyl-substituted imines, which makes them highly reactive toward nucleophiles, is a direct consequence of the electron-withdrawing nature of the perfluoroalkyl group lowering the LUMO energy. researchgate.net Computational models can quantify this effect and rank the reactivity of different substrates. nih.gov

Selectivity, such as regioselectivity in cycloaddition reactions, can also be predicted by calculating the activation energies for all possible reaction pathways. mdpi.com For the reaction of nitrile imines with an exocyclic double bond, DFT calculations of the minimum energy paths for the two possible regioisomeric products correctly predicted the experimentally observed outcome. mdpi.com The pathway leading to the sterically favored product was found to have a lower activation energy. mdpi.com Similarly, computational modeling of reactions involving imines can explain why a particular reaction pathway is favored over another, such as the formation of an oxaziridine (B8769555) versus a nitrone, by comparing the transition state energies for each route. rogue-scholar.org These predictive capabilities are invaluable for designing efficient and selective synthetic routes to new fluorinated compounds.

Applications in Advanced Materials and Chemical Synthesis

Fluorocarbonimidoyl in Organic Synthesis

In the realm of organic synthesis, compounds containing the this compound group, such as perfluoroalkylimidoyl halides and imidoyl fluorides, have emerged as powerful and versatile building blocks. Their unique reactivity allows for the construction of complex, fluorine-containing molecules that are of significant interest in medicinal chemistry, agrochemistry, and materials science. tcichemicals.comsigmaaldrich.com

This compound as a C1 Building Block and Reagent in Organic Transformations

Perfluoroalkylated imidoyl halides, particularly trifluoroacetimidoyl halides, are recognized as valuable C1 building blocks. tcichemicals.com These reagents can be synthesized effectively from readily available starting materials like trifluoroacetic acid. tcichemicals.com Their utility stems from the presence of multiple reactive sites: the trifluoromethyl group (CF3), the carbon-nitrogen double bond (C=N), and the carbon-halogen bond. tcichemicals.com This multi-functionality allows them to participate in a wide array of organic transformations.

The electrophilicity of the imino carbon is a key feature; for instance, trifluoroacetimidoyl chlorides react readily with alcohols in the presence of a base to form imidates. tcichemicals.com Furthermore, these building blocks can generate various reactive intermediates, including carbocations, radicals, and carbanions, making them adaptable to different reaction conditions and pathways such as nucleophilic substitutions and acid-catalyzed Friedel-Crafts reactions. tcichemicals.com

Recent research has also highlighted fluoroformamidines, which feature a nitrogen and fluorine attached to an imine carbon, as a critically understudied but valuable functional group. acs.org Practical and modular syntheses have been developed, for example, from the rearrangement of in situ-generated amidoximes, providing rapid access to these compounds. acs.orgnih.gov These fluoroformamidines can then serve as intermediates for creating other nitrogen-rich functionalities. acs.orgnih.gov

Table 1: Examples of this compound Building Blocks and Their Precursors

| Building Block Class | Specific Example | Common Precursor(s) | Synthesis Method | Reference(s) |

| Perfluoroalkylimidoyl Halide | N-Aryltrifluoroacetimidoyl chloride | Trifluoroacetic acid, Arylamine, PPh₃, CCl₄ | One-step condensation/halogenation | tcichemicals.com |

| Imidoyl Fluoride (B91410) | N-Aryl(phenyl)methanimidoyl fluoride | Benzophenone oxime, DAST | Fluorination of oxime | acs.orgnih.gov |

| Fluoroformamidine | N,N'-Diphenylfluoroformamidine | Acid chloride oximes | Rearrangement of in situ-generated amidoximes | acs.orgnih.gov |

Integration into Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The versatility of this compound compounds is particularly evident in their application to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which is a fundamental process in organic synthesis. nih.gov

Carbon-Carbon Bond Formation: Trifluoroacetimidoyl halides can be converted into the corresponding imidoyl metals through oxidative addition to transition metals or via halogen-metal exchange. tcichemicals.com These organometallic intermediates can subsequently engage in cross-coupling reactions or react with electrophiles to form new C-C bonds. tcichemicals.com Additionally, radical species generated from iodo- or seleno-imidoyl compounds can react with alkenes, alkynes, and aromatic systems to forge carbon-carbon linkages. tcichemicals.com

Carbon-Heteroatom Bond Formation: The formation of bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur is a cornerstone of modern synthetic chemistry, crucial for building pharmaceuticals and functional materials. nih.gov Imidoyl fluorides have proven to be excellent substrates for such transformations. They can be generated from oximes using reagents like diethylaminosulfur trifluoride (DAST) and subsequently reacted with various nucleophiles. acs.orgorganic-chemistry.org This methodology allows for the efficient synthesis of a range of derivatives under mild conditions. acs.orgnih.gov

Key research findings include:

Amidine and Amide Synthesis: Reaction of isolated or in-situ generated imidoyl fluorides with amine nucleophiles or water affords amidines and amides in high yields. acs.orgorganic-chemistry.orgresearchgate.net

Thioamide Formation: Treatment of imidoyl fluorides with sulfur nucleophiles provides a direct route to thioamides. organic-chemistry.org

Urea and Carbamimidate Synthesis: Fluoroformamidines serve as effective precursors for ureas (via hydrolysis) and carbamimidates (via reaction with amines), often in a one-pot process starting from acid chloride oximes. acs.orgnih.gov

These reactions often proceed with high efficiency and can tolerate various functional groups, including acid-labile protecting groups, making them highly valuable in multistep synthesis. acs.orgorganic-chemistry.org

Table 2: Carbon-Heteroatom Bond Formation Using Imidoyl Fluoride Intermediates

| Starting Material | Reagent/Nucleophile | Product Class | Key Features | Reference(s) |

| Ketoxime | 1. DAST-THF2. Amine (R₂NH) | Amidine | One-pot synthesis from oxime; mild conditions. | acs.orgorganic-chemistry.org |

| Ketoxime | 1. DAST-THF2. Water (H₂O) | Amide | Efficient conversion, often during work-up. | researchgate.net |

| Ketoxime | 1. DAST-THF2. Thiol (RSH) | Thioamide | Versatile functional group transformation. | organic-chemistry.org |

| Ketoxime | 1. DAST-THF2. NaBH₄ | Secondary Amine | Reduction of the imidoyl intermediate. | organic-chemistry.org |

| Acid Chloride Oxime | 1. SIF Reagent2. Water (H₂O) | Urea | One-pot synthesis via fluoroformamidine intermediate. | acs.orgnih.gov |

Catalytic Applications in this compound-Related Transformations

Catalysis is essential for enhancing the efficiency, selectivity, and environmental compatibility of chemical reactions. nih.gov In the context of this compound chemistry, catalytic methods are employed to facilitate bond formations and other transformations.

Transition metal catalysis is a preferred method for forming many types of C-C and C-heteroatom bonds. nih.gov For example, palladium-catalyzed cross-coupling reactions are applicable to imidoyl metal species derived from trifluoroacetimidoyl halides. tcichemicals.com The development of specialized ligands and reaction conditions continues to expand the scope of these transformations. organic-chemistry.org

Furthermore, nucleophilic catalysts can be employed to activate substrates in these reactions. Recent studies on the reactivity of related sulfur(VI) compounds, such as sulfonimidoyl fluorides, have shown that nucleophilic catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) can effectively promote reactions with amine nucleophiles. chemrxiv.orgchemrxiv.org This type of catalysis activates the substrate, facilitating the displacement of fluoride and the formation of the desired product. chemrxiv.org Such principles could be extended to the development of new catalytic cycles for reactions involving this compound compounds.

This compound in Polymer Chemistry

The incorporation of fluorine into polymers leads to materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net The this compound group represents a unique synthon for creating novel fluorinated polymers with tailored functionalities and architectures.

Design and Synthesis of this compound-Containing Polymers

The synthesis of polymers containing the this compound moiety can be approached by either polymerizing monomers that already contain this group or by post-polymerization modification. The unique reactivity of the C=N bond within the this compound structure offers potential for specialized polymerization techniques.

While direct polymerization of fluorinated imines can be challenging, related C1 building blocks have been successfully polymerized. For instance, fluorinated phenyldiazomethanes and trifluoromethyldiazomethane undergo controlled polymerization to yield fluoropolymers with a narrow molecular weight distribution. researchgate.net This "C1 polymerization" approach, where the polymer chain grows one carbon at a time, offers precise control over the polymer structure. researchgate.net

Analogous strategies could be envisioned for this compound-containing monomers. The synthesis of polymers from related sulfur-containing building blocks, like sulfonimidoyl fluorides, has been demonstrated, showcasing the potential for creating new polymeric materials through reactions like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.gov This suggests that the imidoyl fluoride group could be a reactive handle for step-growth polymerization processes.

Advanced Polymer Architectures via this compound Chemistry

The ability to control polymerization reactions is key to designing advanced polymer architectures such as block, graft, and star polymers. nih.gov Controlled polymerization techniques allow for the synthesis of materials with precisely defined structures and, consequently, tailored properties. researchgate.net

The C1 polymerization of fluorinated diazomethanes, for example, has been used to create block copolymers by sequential monomer addition. researchgate.net This level of control enables the self-assembly of the resulting polymers into distinct nanostructures with unique optical properties. researchgate.net A similar application of controlled polymerization methods to this compound-containing monomers could lead to novel, high-performance materials.

Furthermore, the reactive nature of the this compound group could be utilized in post-polymerization modification. A pre-formed polymer backbone could be functionalized with this compound-containing side chains, or polymers bearing these groups could be cross-linked to form robust networks. nih.gov This functionalization could impart specific properties, such as altered hydrophobicity or sites for further chemical ligation, opening pathways to new smart and responsive materials. researchgate.net

Precision Copolymerization Involving this compound Monomers

The incorporation of fluorinated monomers into copolymers is desirable for properties such as thermal and chemical resistance, low surface energy, and specific optical and dielectric properties. acs.org However, the strong electron-withdrawing nature of fluoroalkyl groups can significantly alter the reactivity of the monomer, posing challenges for controlled polymerization. mdpi.com

Techniques for achieving precision in fluorinated copolymer synthesis often rely on controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, or coordination polymerization using specific catalysts. For instance, RAFT has been successfully applied to the copolymerization of fluorinated alkenes like vinylidene fluoride (VDF) with other monomers, yielding well-defined block copolymers. acs.org Similarly, metal-catalyzed processes, such as Ring-Opening Metathesis Polymerization (ROMP) of fluorinated norbornene derivatives, have been used to create block and random copolymers with controlled structures. mdpi.com

A key challenge in the copolymerization of functional monomers is managing the reactivity ratios, which dictate the tendency of monomers to add to the growing polymer chain. researchgate.netwikipedia.org For a hypothetical this compound-containing monomer, its high polarity and potential for side reactions with catalytic species would require careful optimization of reaction conditions, solvent, and initiator or catalyst choice to achieve a controlled, living polymerization. The development of such a process would enable the synthesis of advanced copolymers where the unique electronic and reactive properties of the imidoyl group are precisely placed along the polymer backbone.

Table 1: Strategies for Precision Copolymerization of Fluorinated Monomers

| Polymerization Method | Monomer Examples | Key Control Parameters | Resulting Polymer Structure |

|---|---|---|---|

| Radical Copolymerization | Vinylidene fluoride (VDF), 2-trifluoromethacrylates | Initiator type, chain transfer agents, monomer feed ratio academie-sciences.fr | Random or statistical copolymers researchgate.net |

| RAFT Polymerization | VDF, 3,3,3-trifluoropropene (B1201522) (TFP), vinyl acetate (B1210297) (VAc) | Chain Transfer Agent (CTA), solvent, temperature acs.org | Well-defined block copolymers acs.org |

| Ring-Opening Metathesis Polymerization (ROMP) | Fluorinated norbornenes, Cyclooctene | Catalyst (e.g., Grubbs or Schrock catalysts), sequential monomer addition mdpi.com | Diblock, multiblock, and random copolymers mdpi.com |

Organometallic Chemistry of this compound

The organometallic chemistry of species containing the this compound group, particularly trifluoroacetimidoyl, is a developing field with significant potential in synthetic chemistry. These compounds serve as valuable intermediates for the creation of complex organofluorine molecules. acs.orgtcichemicals.com

Synthesis and Characterization of this compound-Metal Complexes

This compound-metal complexes are typically synthesized through the oxidative addition of a this compound halide to a low-valent transition metal center. tcichemicals.com A common precursor is trifluoroacetimidoyl halide, which can be readily prepared from trifluoroacetic acid. tcichemicals.com

For example, the reaction of trifluoroacetimidoyl halides with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) results in the quantitative oxidative addition to yield stable trifluoroacetimidoyl palladium(II) complexes. acs.org Phosphine-free versions of these complexes can also be synthesized at high yields by reacting trifluoroacetimidoyl iodides with a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). acs.org Another synthetic route involves the reaction of N-(per)fluoroalkyl triazoles with aluminum halides, which can produce highly functionalized haloalkenyl imidoyl halides, serving as precursors for organometallic species. uochb.cz

These complexes are characterized using a variety of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ³¹P) is crucial for confirming the structure and the environment of the fluoroalkyl and phosphine (B1218219) ligands. Single-crystal X-ray diffraction provides definitive structural information in the solid state, confirming the geometry around the metal center. acs.org

Table 2: Synthesis of Trifluoroacetimidoyl Palladium(II) Complexes

| Reactants | Metal Source | Ligand | Product | Yield | Ref. |

|---|---|---|---|---|---|

| Trifluoroacetimidoyl halides | Pd(PPh₃)₄ | Triphenylphosphine | Imidoyl palladium(II) complexes with phosphine ligands | Quantitative | acs.org |

Characterization data for these complexes confirm their stability, which is attributed in part to the electron-withdrawing nature of the trifluoromethyl group that influences the properties of the adjacent imino group. tcichemicals.com

Catalytic Roles of Organothis compound Species

While often stable and isolable, organothis compound species, particularly metal complexes, are highly valuable as intermediates in catalytic cycles. acs.org Their reactivity allows them to participate in various cross-coupling reactions, serving as a method to introduce fluorine-containing functional groups into organic molecules. tcichemicals.com

The imidoyl-metal complexes can undergo further reactions, such as reductive elimination or transmetalation, which are key steps in many catalytic cross-coupling protocols. The this compound moiety can be transferred to an organic substrate, effectively functionalizing it with a CF₃-containing group. The chemistry is part of a broader effort to use fluorinated building blocks in catalysis and materials science. acs.org

The catalytic utility stems from the reactivity of the imidoyl carbon. The trifluoroacetimidoyl palladium complexes, for instance, can act as precursors in reactions that form new carbon-carbon or carbon-heteroatom bonds. The palladium center, after a reductive elimination step that transfers the imidoyl group, can be regenerated to participate in another cycle, defining the catalytic role of the complex. The development of these catalytic systems is crucial for the efficient and selective synthesis of advanced pharmaceuticals and agrochemicals, where trifluoromethyl groups are known to enhance biological activity. thieme-connect.com

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Vibrational Spectroscopy for Structural and Mechanistic Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the strength and nature of chemical bonds. uni-siegen.denih.gov It is based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their natural modes of vibration. uni-siegen.dehawaii.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. wiley.com For a vibration to be IR active, it must result in a change in the molecule's net dipole moment. wiley.com In fluorocarbonimidoyl derivatives, the IR spectrum is dominated by characteristic absorptions from the carbon-nitrogen double bond (C=N) and the highly polar carbon-fluorine (C-F) bonds. spectroscopyonline.com

The C=N stretching vibration typically appears in the 1690-1640 cm⁻¹ region, but its exact position can be influenced by the electronegativity of the substituents. The attachment of a fluorine atom directly to the imidoyl carbon, along with a fluorocarbon chain, is expected to shift this absorption to a higher frequency (wavenumber) due to strong inductive effects. The most prominent features in the IR spectrum of a this compound compound are the intense absorption bands associated with C-F stretching vibrations, which typically occur in the broad 1400-1000 cm⁻¹ region. spectroscopyonline.com The presence of multiple fluorine atoms in the fluorocarbon tail results in a series of strong, complex bands that can serve as a fingerprint for the specific fluorinated substituent.

Table 1: Predicted Infrared Absorption Frequencies for a Generic this compound Compound (R_f-C(F)=N-R')

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C=N | Stretch | 1680 - 1720 | Medium to Strong | Shifted to higher frequency due to electronegative F atom. |

| C-F (imidoyl) | Stretch | 1100 - 1250 | Strong | Single C-F bond on the imidoyl carbon. |

| C-F (chain) | Stretch | 1000 - 1400 | Very Strong, Complex | Multiple bands from the fluorocarbon (R_f) group. |

| C-H (if present) | Stretch | 2850 - 3000 | Medium | Only if alkyl groups (R') are present on the nitrogen. |

This table presents predicted data based on established principles of IR spectroscopy. libretexts.org

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. unizar-csic.esnicoletcz.cz It relies on changes in the polarizability of a molecule during vibration. uni-siegen.de Vibrations that are symmetric and involve less polar bonds tend to produce stronger Raman signals. nicoletcz.cz

For this compound compounds, the symmetric stretching vibrations of the carbon-carbon backbone of the fluorocarbon chain and the C=N stretching vibration are expected to be strong in the Raman spectrum. dbc.wroc.pl While the highly polar C-F bonds give very strong absorptions in the IR, their Raman signals may be weaker. This complementarity is a key advantage; for instance, the C=N stretch, being a polarizable double bond, should be easily observable in both IR and Raman spectra, aiding in its definitive assignment. ias.ac.in The combination of IR and Raman data allows for a more complete characterization of the vibrational modes of the molecule. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. measurlabs.commsu.edu It provides detailed information about the type, quantity, and connectivity of atoms within a molecule. aocs.org For this compound derivatives, multinuclear NMR experiments, particularly involving ¹⁹F and ¹³C nuclei, are indispensable.

¹⁹F NMR: Given the abundance of fluorine, ¹⁹F NMR is the most informative technique. The fluorine atom attached to the imidoyl carbon would exhibit a unique chemical shift distinct from the fluorines in the fluorocarbon chain. Furthermore, through-bond scalar coupling (J-coupling) between the imidoyl fluorine and the fluorines on the adjacent carbon of the R_f group (³J_FF), as well as couplings between different fluorine nuclei within the chain, would provide invaluable information for unambiguous structural assignment.

¹³C NMR: The imidoyl carbon (C=N) would appear at a characteristic downfield chemical shift, significantly influenced by the attached nitrogen and fluorine atoms. This carbon signal would be split into a doublet due to one-bond coupling with the directly attached fluorine (¹J_CF). The carbons within the fluorocarbon chain would also show characteristic shifts and C-F coupling patterns.

¹H NMR: If the nitrogen atom bears a hydrogen-containing substituent (e.g., an alkyl or aryl group), ¹H NMR can be used to identify these groups. uwimona.edu.jm

Table 2: Predicted NMR Chemical Shifts (δ) and Coupling Constants (J) for a Generic this compound Compound (CF₃CF₂-C(F)=N-CH₃)

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Pattern |

| ¹⁹F | -C(F )=N- | +50 to +90 | Quartet (from CF₂) and Quartet (from CH₃) |

| ¹⁹F | -CF ₂- | -110 to -130 | Doublet (from imidoyl F) and Triplet (from CF₃) |

| ¹⁹F | -CF ₃ | -70 to -85 | Triplet (from CF₂) |

| ¹³C | -C (F)=N- | 140 - 160 | Doublet (¹J_CF ≈ 250-300 Hz) |

| ¹³C | -C F₂- | 110 - 125 | Triplet of Doublets (¹J_CF & ²J_CF) |

| ¹³C | -C F₃ | 115 - 130 | Quartet (¹J_CF) |

| ¹H | -N-CH ₃ | 2.5 - 3.5 | Doublet or Quartet (coupling to imidoyl F) |

This table presents predicted data based on established principles of NMR spectroscopy. aocs.org

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. nist.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion and its fragments. nih.gov

In the mass spectrum of a this compound compound, the molecular ion peak (M⁺) may be observed, confirming the molecular weight. The fragmentation is often predictable and highly characteristic of fluorinated compounds. nist.gov Common fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the C=N group, leading to the loss of the fluorocarbon chain or parts of it.

Loss of Fluorine Radicals: Ejection of a fluorine radical (F•) from the molecular ion.

Characteristic Fluorocarbon Fragments: The spectrum will likely show prominent peaks corresponding to stable fluorinated cations, such as CF₃⁺ (m/z = 69), C₂F₅⁺ (m/z = 119), and other C_nF_m⁺ fragments. These fragments are diagnostic for the presence of a fluorocarbon chain. nist.gov

Analysis of these fragmentation pathways allows for the confirmation of the different structural units within the molecule. nih.govnih.gov

Electronic Spectroscopy for Electronic Transitions and Excited States

Electronic spectroscopy probes the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet (UV) or visible light. tanta.edu.eg It provides information about the conjugated systems and chromophores within a molecule. ijprajournal.com

The primary chromophore in a this compound compound is the carbon-nitrogen double bond (C=N). ijprajournal.com This group contains both σ and π bonding electrons, as well as non-bonding (n) electrons on the nitrogen atom. The most likely electronic transition to be observed in the accessible UV region is the n → π* transition. This transition involves the excitation of a non-bonding electron from the nitrogen lone pair into the antibonding π* orbital of the C=N bond.

Typically, the n → π* transition for an imine occurs in the range of 230-250 nm. The presence of highly electronegative fluorine atoms, both on the imidoyl carbon and in the fluorocarbon chain, can cause a hypsochromic (blue) shift to a shorter wavelength due to the inductive stabilization of the non-bonding electrons on the nitrogen. The absorption is generally expected to be of low to medium intensity. The absence of extended conjugation means that absorptions in the visible region are not expected. libretexts.org

X-ray Absorption Spectroscopy (XAS) and Photoemission Spectroscopy (PES)

Advanced spectroscopic techniques are indispensable for the detailed electronic and structural characterization of novel chemical entities. For a unique functional group like this compound, X-ray Absorption Spectroscopy (XAS) and Photoemission Spectroscopy (PES) offer powerful, element-specific insights into its complex bonding environment and electronic properties. Although specific experimental data for the this compound group is not extensively documented in public literature, the principles of these techniques allow for a detailed projection of their application in characterizing such a system.

X-ray Absorption Spectroscopy (XAS)

XAS is a technique that provides information on the local geometric and electronic structure of a specific element within a compound. springernature.comiaea.org It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). springernature.comnih.gov

The XANES region provides details on the oxidation state and coordination geometry of the absorbing atom by analyzing the sharp features at the absorption edge. libretexts.org For a hypothetical molecule like N-(trifluoromethyl)carbonimidoyl fluoride (B91410), XAS could be used to probe the environments of the nitrogen, carbon, and fluorine atoms. The C K-edge and N K-edge XANES spectra would be particularly sensitive to the C=N double bond and the influence of the electronegative fluorine and trifluoromethyl substituents. nih.gov The energy of the absorption edge itself can be correlated with the formal oxidation state of the probed element. chemrxiv.org

The EXAFS region, which consists of oscillations past the absorption edge, can be analyzed to determine the distances, coordination number, and species of the atoms immediately surrounding the absorbing atom. springernature.com For our hypothetical this compound compound, EXAFS analysis at the C K-edge could precisely determine the C-F and C-N bond lengths. Similarly, analysis at the N K-edge would provide information on the N-C and N-C (of the CF3 group) bond distances.

To illustrate the potential data obtained from such an analysis, a hypothetical data table is presented below.

Hypothetical XAS Data for N-(trifluoromethyl)carbonimidoyl fluoride

| Absorbing Atom Edge | Parameter | Hypothetical Value | Information Gained |

|---|---|---|---|

| C K-edge | Edge Energy (eV) | ~288 | Indicates the oxidation state of the central carbon. |

| Coordination Number (N) | 1 | Confirms the C-F bond. | |

| Bond Distance (C-F) (Å) | 1.35 | Precise measurement of the carbon-fluorine bond length. | |

| N K-edge | Edge Energy (eV) | ~402 | Reflects the electronic environment of the nitrogen atom. aip.org |

| Coordination Number (C) | 2 | Confirms the two carbon neighbors (imidoyl and trifluoromethyl). | |

| Bond Distance (N-C) (Å) | 1.28 (imidoyl), 1.46 (CF3) | Distinguishes between the double and single bond lengths. |

Photoemission Spectroscopy (PES)

Photoemission Spectroscopy is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with photons, providing direct information about the electronic structure. chemrxiv.org When using X-rays (XPS), it is particularly useful for determining elemental composition and chemical states by measuring the binding energies of core-level electrons. acs.orgresearchgate.net

For a this compound compound, XPS would be highly informative. The C 1s, N 1s, and F 1s core-level spectra would each exhibit peaks whose binding energies are characteristic of their specific chemical environment. For instance, the C 1s spectrum would likely show distinct peaks for the central imidoyl carbon and the trifluoromethyl carbon due to their different bonding and the influence of adjacent fluorine atoms. The high electronegativity of fluorine would shift the binding energies of nearby carbon and nitrogen atoms to higher values. numberanalytics.com

The valence band region, typically probed with ultraviolet photons (UPS), would reveal the molecular orbital structure, providing experimental validation for theoretical calculations of the compound's electronic structure.

Below is a hypothetical table of XPS data for N-(trifluoromethyl)carbonimidoyl fluoride.

Hypothetical XPS Data for N-(trifluoromethyl)carbonimidoyl fluoride

| Core Level | Hypothetical Binding Energy (eV) | Assignment | Inference |

|---|---|---|---|

| C 1s | ~293.5 | -CF3 group | High binding energy due to three fluorine atoms. |

| ~290.0 | >C=N-F (imidoyl carbon) | Shifted to high energy by adjacent N and F atoms. | |

| N 1s | ~404.0 | >C=N- | High binding energy indicates a highly electron-deficient nitrogen. aip.org |

| F 1s | ~689.0 | -CF3 group | Characteristic binding energy for trifluoromethyl groups. |

| ~687.5 | C-F (imidoyl fluoride) | Slightly different chemical environment compared to the CF3 group. |

Advanced Spectroscopic Techniques for Mechanistic Elucidation and In Situ Analysis

Understanding the reaction mechanisms involving this compound intermediates is crucial for controlling the synthesis of desired products and developing new chemical transformations. Advanced spectroscopic techniques, particularly those that can be applied in situ, are vital for observing transient species and elucidating reaction pathways in real-time. acs.orgacs.org

In Situ Spectroscopy for Mechanistic Studies

Techniques such as in-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for monitoring the progress of reactions involving organofluorine compounds. numberanalytics.comnih.gov For a reaction where a this compound species is a proposed intermediate, these methods could provide direct evidence of its formation and subsequent consumption.

For example, in a hypothetical reaction where a precursor is converted to a this compound chloride, which then reacts further, in-situ FTIR could track the disappearance of reactant vibrational bands and the appearance of a characteristic C=N stretching frequency for the imidoyl intermediate. rsc.org This stretching frequency would be expected in the range of 1620-1680 cm⁻¹. psu.edu

Time-resolved spectroscopy can also offer profound insights into the kinetics and dynamics of fast reactions. acs.org By employing techniques like pump-probe spectroscopy, it might be possible to study the excited-state dynamics of this compound compounds or to detect very short-lived intermediates that are not observable by conventional methods.

Illustrative Mechanistic Elucidation

Consider a hypothetical nucleophilic substitution reaction at the carbon atom of N-(trifluoromethyl)carbonimidoyl fluoride. The reaction progress could be monitored using ¹⁹F NMR spectroscopy. numberanalytics.com The initial spectrum would show signals corresponding to the fluorine of the imidoyl fluoride and the trifluoromethyl group. As the reaction proceeds, the signal for the imidoyl fluoride would decrease in intensity, while a new signal corresponding to the fluoride anion product would appear. The rate of this change would provide kinetic data for the reaction.

The combination of these advanced spectroscopic methods allows for a comprehensive picture of the reaction mechanism, from the identification of intermediates to the determination of kinetic parameters. This detailed understanding is essential for the rational design of synthetic routes and the optimization of reaction conditions for processes involving this compound compounds.

Q & A

Q. Analytical Methodology

- <sup>19</sup>F NMR : Detects fluorine chemical shifts (δ −60 to −80 ppm) to confirm imidoyl-F bonding .

- X-ray crystallography : Resolves stereochemistry; report Rfactor values (<0.05) for high-confidence structures .

- IR spectroscopy : Monitor C≡N stretches (2200–2250 cm⁻¹) to track reaction progress .

What experimental and computational approaches elucidate reaction mechanisms involving this compound groups?

Q. Mechanistic Studies

- Isotopic labeling : Introduce <sup>2</sup>H or <sup>13</sup>C to trace bond reorganization via MS/MS .

- DFT-coupled kinetics : Compare computed activation energies with experimental Arrhenius plots .

- Eyring analysis : Relate ΔG‡ to solvent dielectric constants for mechanistic insights .

How can researchers systematically evaluate the hydrolytic stability of this compound compounds?

Q. Stability Testing

- pH-controlled buffers : Use Britton-Robinson buffers (pH 1–12) to simulate hydrolytic environments .

- HPLC monitoring : Quantify degradation products at λ = 254 nm; report retention times with ±0.01 min precision .

What strategies ensure reproducibility in this compound synthesis protocols?

Q. Reproducibility Frameworks

- Detailed SOPs : Specify stoichiometry (e.g., 1:1.05 molar ratios) and mixing rates (e.g., 500 rpm) .

- Reagent standardization : Source chemicals from certified suppliers (e.g., Sigma-Aldrich, ≥99% purity) .

What methodologies correlate this compound structural modifications with biological activity?

Q. Structure-Activity Relationships (SAR)

- In vitro assays : Measure IC50 values against target enzymes using fluorogenic substrates .

- 3D-QSAR : Align CoMFA/CoMSIA models with crystallographic data to predict bioactivity .

How should cross-contamination be mitigated in studies involving reactive this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.